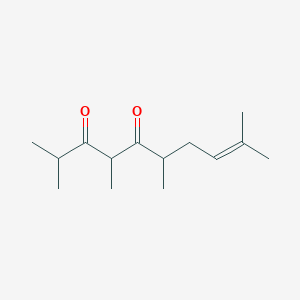
2,5,7,9-Tetramethyl-2-decene-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,9-Tetramethyl-2-decene-6,8-dione, also known as muscone, is a natural organic compound that is widely used in the fragrance industry. It is a yellowish-brown liquid with a strong musky odor and is found in the musk gland of male musk deer. In recent years, muscone has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,5,7,9-Tetramethyl-2-decene-6,8-dione is not fully understood. However, studies have suggested that 2,5,7,9-Tetramethyl-2-decene-6,8-dione may exert its biological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Muscone has also been found to interact with various cellular targets, such as ion channels, enzymes, and receptors.
Effets Biochimiques Et Physiologiques
Muscone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,5,7,9-Tetramethyl-2-decene-6,8-dione can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 2,5,7,9-Tetramethyl-2-decene-6,8-dione can improve cognitive function, reduce inflammation, and protect against ischemic injury.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for lab experiments, including its availability, stability, and low toxicity. However, 2,5,7,9-Tetramethyl-2-decene-6,8-dione also has some limitations, such as its strong musky odor, which can interfere with experimental results, and its limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for 2,5,7,9-Tetramethyl-2-decene-6,8-dione research. One direction is to further investigate the mechanism of action of 2,5,7,9-Tetramethyl-2-decene-6,8-dione and identify its cellular targets. Another direction is to explore the potential applications of 2,5,7,9-Tetramethyl-2-decene-6,8-dione in medicine, such as in the treatment of neurodegenerative diseases and cancer. Additionally, 2,5,7,9-Tetramethyl-2-decene-6,8-dione can be further studied for its potential applications in agriculture, such as in the development of plant growth regulators and biopesticides.
Méthodes De Synthèse
Muscone can be synthesized through various methods, including chemical synthesis, microbial transformation, and plant extraction. The chemical synthesis method involves the reaction of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane with acetic anhydride in the presence of sulfuric acid. Microbial transformation involves the use of microorganisms to convert precursors into 2,5,7,9-Tetramethyl-2-decene-6,8-dione. Plant extraction involves the extraction of 2,5,7,9-Tetramethyl-2-decene-6,8-dione from natural sources, such as musk deer gland secretions or plant extracts.
Applications De Recherche Scientifique
Muscone has been studied extensively for its potential applications in various fields, including fragrance industry, medicine, and agriculture. In the fragrance industry, 2,5,7,9-Tetramethyl-2-decene-6,8-dione is widely used as a musk fragrance enhancer due to its strong musky odor. In medicine, 2,5,7,9-Tetramethyl-2-decene-6,8-dione has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In agriculture, 2,5,7,9-Tetramethyl-2-decene-6,8-dione has been found to enhance plant growth and improve crop yield.
Propriétés
Numéro CAS |
13851-07-5 |
|---|---|
Nom du produit |
2,5,7,9-Tetramethyl-2-decene-6,8-dione |
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
2,4,6,9-tetramethyldec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H24O2/c1-9(2)7-8-11(5)14(16)12(6)13(15)10(3)4/h7,10-12H,8H2,1-6H3 |
Clé InChI |
VNEFXHWAHYWLHU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
SMILES canonique |
CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
Autres numéros CAS |
13851-07-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



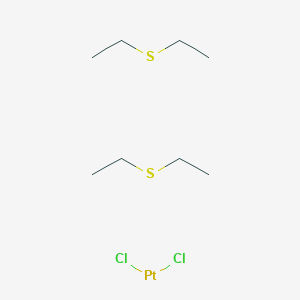
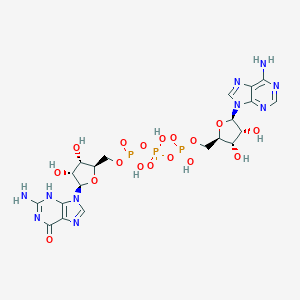
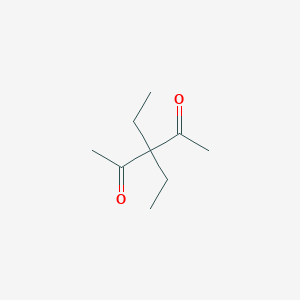
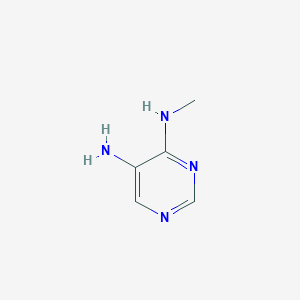
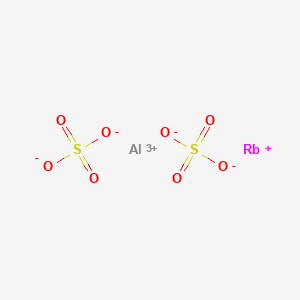
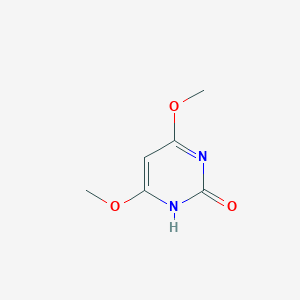
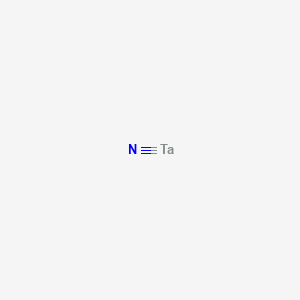
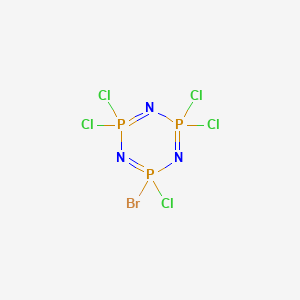
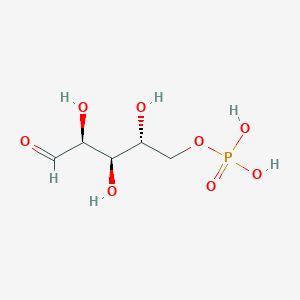
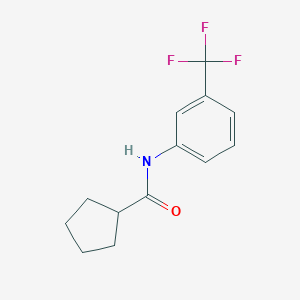

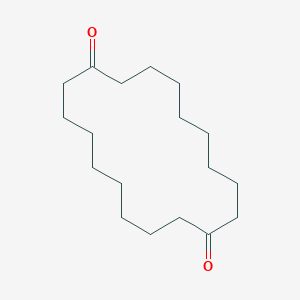
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
